BenchChemオンラインストアへようこそ!

Vadimezan

Vascular Disrupting Agents Mechanism of Action Tumor Vasculature

Vadimezan (DMXAA, ASA404) is a flavonoid-class tumor vascular disrupting agent (VDA) with a dual mechanism: acute vascular disruption plus STING-dependent innate immune activation. Unlike tubulin-binding VDAs (e.g., CA4P), it acts via cytokine-mediated vascular collapse and is a validated murine STING agonist—ideal for preclinical cancer immunotherapy, antiviral, and angiogenesis research. Also inhibits VEGFR2 (IC50=11 μM) and DT-diaphorase (Ki=20 μM). Choose Vadimezan for mechanistic differentiation from tubulin-binding agents. High purity (≥98%). Note: Species-selective; not for human STING studies.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 117570-53-3
Cat. No. B1683794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVadimezan
CAS117570-53-3
Synonyms5,6-dimethyl xanthenone acetic acid
5,6-dimethyl-9-oxo-9H-xanthene-4-acetic acid
5,6-dimethylxanthenone-4-acetic acid
5,6-dimethylxanthenoneacetic acid
5,6-dimethylxanthenoneacetic acid, sodium salt
5,6-MeXAA
AS1404
ASA 404
ASA-404
ASA404
dimethyloxoxanthene acetic acid
DMXAA
NSC 640488
vadimezan
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O)C
InChIInChI=1S/C17H14O4/c1-9-6-7-13-15(20)12-5-3-4-11(8-14(18)19)17(12)21-16(13)10(9)2/h3-7H,8H2,1-2H3,(H,18,19)
InChIKeyXGOYIMQSIKSOBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight brown to brown solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vadimezan (DMXAA, ASA404) Procurement Guide: Tumor Vascular Disrupting Agent and Murine STING Agonist


Vadimezan (CAS 117570-53-3), also known as DMXAA or ASA404, is a small-molecule tumor vascular disrupting agent (VDA) belonging to the flavonoid class [1]. It functions as a competitive inhibitor of DT-diaphorase (Ki = 20 μM, IC50 = 62.5 μM) and acts as a murine-specific agonist of the stimulator of interferon genes (STING) pathway, inducing type I interferons and other cytokines . Unlike tubulin-binding VDAs, Vadimezan's xanthenone scaffold is a fused tricyclic analog of flavone acetic acid (FAA), conferring a distinct dual mechanism that combines acute vascular disruption with innate immune stimulation [1]. The compound advanced to Phase III clinical trials for non-small cell lung cancer (NSCLC) before development was discontinued [2].

Why Vadimezan Cannot Be Substituted with Other Vascular Disrupting Agents: Class Divergence and Species Selectivity


Generic substitution among vascular disrupting agents is not scientifically valid due to fundamental mechanistic and pharmacologic divergence across VDA subclasses [1]. Vadimezan, a flavonoid-class VDA, operates through a dual mechanism of vascular endothelial disruption and STING-dependent innate immune activation, which is distinct from the tubulin polymerization inhibition that defines agents like combretastatin A4 phosphate (CA4P) and BNC105P [1]. Moreover, Vadimezan exhibits strict species selectivity—it is a potent murine STING agonist but only a partial agonist of human STING, a critical differentiator that has profound implications for preclinical model selection and translational data interpretation [2]. Finally, Vadimezan's additional activity as a multi-kinase inhibitor targeting VEGFR2 (IC50 = 11 μM) introduces off-target effects not shared by other VDAs, further precluding interchangeable use [3].

Quantitative Differentiation of Vadimezan (DMXAA): Evidence-Based Comparator Analysis for Procurement Decisions


Mechanistic Divergence: Flavonoid vs. Tubulin-Binding VDA Classes

Vadimezan belongs to the flavonoid class of VDAs, which induce vascular failure via cytokine-mediated endothelial apoptosis and innate immune stimulation, whereas tubulin-binding VDAs like combretastatin A4 phosphate (CA4P) disrupt the endothelial cytoskeleton through microtubule depolymerization [1]. This mechanistic distinction is not merely academic; it directly impacts combination therapy scheduling, biomarker selection, and resistance mechanisms. While both classes induce rapid tumor blood flow shutdown, the flavonoid class uniquely engages TNF-α, serotonin, and nitric oxide pathways, leading to a sustained inflammatory response not observed with tubulin inhibitors [1]. In preclinical NSCLC models, both classes demonstrate antitumor activity, but the signaling cascades and temporal dynamics of vascular collapse differ fundamentally [1].

Vascular Disrupting Agents Mechanism of Action Tumor Vasculature Preclinical Models

Species Selectivity: Murine STING Agonism vs. Human STING Inactivity

Vadimezan is a potent murine STING agonist, directly binding to mouse STING and inducing robust type I interferon responses [1]. However, it fails to activate human STING, functioning only as a partial agonist that competes for human STING binding without triggering downstream signaling [1][2]. In contrast, cyclic dinucleotide (CDN) STING agonists such as 2'3'-cGAMP activate both murine and human STING with comparable potency [3]. This species selectivity is a critical differentiator: Vadimezan's preclinical antitumor efficacy in mouse models is heavily STING-dependent, a mechanism that does not translate to humans, contributing directly to the failure of Phase III clinical trials [2]. For researchers, this dictates that Vadimezan is appropriate only for murine STING studies and is unsuitable for human STING pathway investigations.

STING Pathway Species Selectivity Innate Immunity Preclinical Model Selection

Clinical Efficacy Failure in Phase III: Vadimezan vs. Placebo in NSCLC

In the randomized, double-blind, placebo-controlled Phase III ATTRACT-1 trial (N=1,299), the addition of Vadimezan (1,800 mg/m2 IV) to carboplatin and paclitaxel failed to improve overall survival (OS) or progression-free survival (PFS) in patients with advanced NSCLC [1]. Median OS was 13.4 months for the Vadimezan arm versus 12.7 months for placebo (HR = 1.01; 95% CI, 0.85-1.19; p = non-significant) [1]. Median PFS was identical at 5.5 months in both groups (HR = 1.04; 95% CI, 0.91-1.19) [1]. This negative result contrasts with other VDAs that have shown clinical activity signals: CA4P demonstrated tumor blood flow reduction in Phase I/II trials, and BNC105P advanced to Phase II studies in renal cancer and mesothelioma with evidence of pharmacodynamic target engagement [2][3]. The ATTRACT-1 outcome led to the termination of Vadimezan's clinical development and serves as a definitive benchmark of its lack of human efficacy in NSCLC.

Clinical Trial Phase III NSCLC Combination Therapy Overall Survival

Multi-Kinase Inhibition: VEGFR2 Activity of Vadimezan vs. Structural Analogs

Beyond its VDA and STING activities, Vadimezan exhibits off-target multi-kinase inhibition, most potently against VEGFR2 with an IC50 of 11 μM [1]. It also inhibits VEGFR1 (IC50 = 119 μM) [1]. This kinase inhibitory profile is not shared by tubulin-binding VDAs like CA4P, which lack VEGFR activity . Importantly, structural analogs of Vadimezan, specifically 2-MeXAA and 6-MeXAA, demonstrate enhanced VEGFR2 inhibition, indicating that the kinase activity is separable from VDA potency and can be modulated through medicinal chemistry [1]. For researchers, this means Vadimezan is an inappropriate tool for studies requiring clean VDA activity without confounding kinase inhibition; conversely, it may serve as a chemical probe for exploring dual VEGFR/VDA pharmacology.

Kinase Inhibition VEGFR2 Angiogenesis Off-Target Effects Structure-Activity Relationship

DT-Diaphorase Inhibition: Vadimezan vs. Other Quinone Reductase Inhibitors

Vadimezan is a competitive inhibitor of DT-diaphorase (NAD(P)H:quinone oxidoreductase 1, NQO1), a flavoenzyme involved in quinone detoxification and bioreductive drug activation . In cell-free assays using purified DT-diaphorase, Vadimezan exhibits a Ki of 20 μM and an IC50 of 62.5 μM . This activity is modest compared to classic DT-diaphorase inhibitors such as dicoumarol, which has a Ki in the low nanomolar range [1]. However, unlike dicoumarol, Vadimezan is a flavonoid-class VDA, making it a dual-function tool compound for studies investigating the intersection of vascular disruption and quinone metabolism. The DT-diaphorase inhibition occurs at concentrations achievable in plasma during clinical dosing (Cmax approximately 300-500 μM), suggesting potential pharmacologic relevance [2].

DT-Diaphorase NQO1 Enzyme Inhibition Cell-Free Assay Biochemical Probe

Defined Application Scenarios for Vadimezan Procurement Based on Validated Evidence


Murine STING Pathway Activation Studies

Vadimezan is a validated murine STING agonist suitable for investigating STING-dependent innate immune responses in mouse models [1]. Its potent induction of type I interferons and other cytokines in murine systems makes it a useful tool for studying antitumor immunity, antiviral responses, and the role of STING signaling in preclinical cancer immunotherapy research [1]. It should not be used for human STING studies due to species selectivity [1].

Flavonoid-Class Tumor Vascular Disruption Research

As a prototypical flavonoid-class VDA, Vadimezan enables mechanistic studies of cytokine-mediated vascular collapse, including TNF-α, serotonin, and nitric oxide pathways [2]. It is appropriate for experiments requiring differentiation from tubulin-binding VDAs like CA4P or BNC105P, particularly in investigations of temporal blood flow dynamics, vascular permeability changes, and combination therapy scheduling with chemotherapy or radiation [2].

Multi-Kinase Inhibitor Profiling with VEGFR2 Activity

Vadimezan exhibits off-target VEGFR2 kinase inhibition (IC50 = 11 μM) and can serve as a chemical probe for studying the intersection of VEGFR signaling and vascular disruption [3]. It is suitable for experiments in HUVECs or zebrafish angiogenesis models where dual VDA/VEGFR pharmacology is of interest [3]. Researchers should note that more potent VEGFR2 inhibitors exist and that Vadimezan's kinase activity is a confounding factor in pure VDA studies [3].

DT-Diaphorase (NQO1) Inhibition in Biochemical Assays

Vadimezan competitively inhibits DT-diaphorase (Ki = 20 μM, IC50 = 62.5 μM) in cell-free systems and can be used as a weak NQO1 inhibitor in biochemical assays . It is not a first-line NQO1 tool compound due to modest potency compared to dicoumarol, but it offers a unique chemical scaffold (xanthenone) distinct from coumarin-based inhibitors, enabling scaffold-specific SAR studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vadimezan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.